3-(Benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one
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Overview
Description
3-(Benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one is an organic compound that features a unique combination of a benzenesulfinyl group and an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one typically involves the reaction of benzenesulfinyl chloride with an appropriate oxolanone precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzenesulfinyl group can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one involves its interaction with specific molecular targets, such as enzymes. The benzenesulfinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinyl group.
Benzenesulfinic acid: Contains a sulfinic acid group instead of being part of an oxolanone ring.
Benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfinyl group .
Uniqueness
3-(Benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one is unique due to its combination of a benzenesulfinyl group and an oxolanone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
62705-44-6 |
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Molecular Formula |
C16H22O3S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-(benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one |
InChI |
InChI=1S/C16H22O3S/c1-3-5-9-13-12-16(4-2,15(17)19-13)20(18)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3 |
InChI Key |
WRGXGGKDNIUKJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(C(=O)O1)(CC)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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